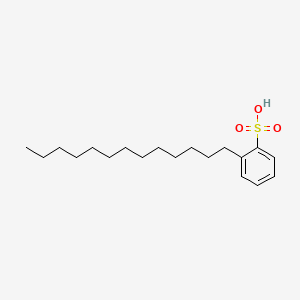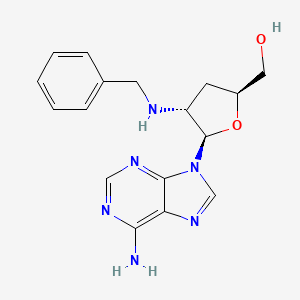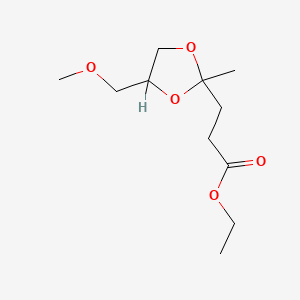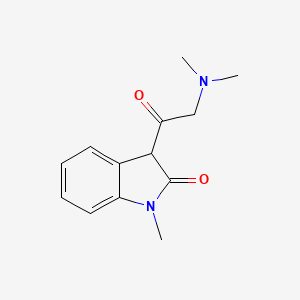
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure that includes an indole core, a dimethylamino group, and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a dimethylamino group.
Acetylation: The final step involves the acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the acetyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid or indole-2-one derivatives.
Reduction: Formation of indole-2-ol derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable indole structure and reactive functional groups.
作用機序
The mechanism of action of 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The dimethylamino and acetyl groups can further enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Methyl-1,3-dihydro-2H-indol-2-one: Lacks the dimethylamino and acetyl groups, making it less reactive.
3-Acetyl-1-methyl-1,3-dihydro-2H-indol-2-one: Lacks the dimethylamino group, affecting its solubility and reactivity.
3-((Dimethylamino)methyl)-1-methyl-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of an acetyl group, altering its chemical properties.
Uniqueness
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the dimethylamino and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
6947-68-8 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
3-[2-(dimethylamino)acetyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-14(2)8-11(16)12-9-6-4-5-7-10(9)15(3)13(12)17/h4-7,12H,8H2,1-3H3 |
InChIキー |
VZFMPZXNSCIZHB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C1=O)C(=O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




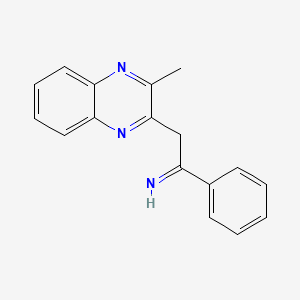
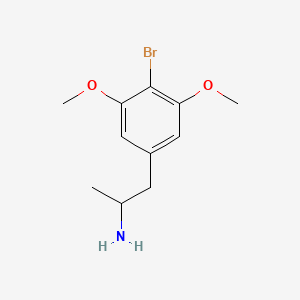

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
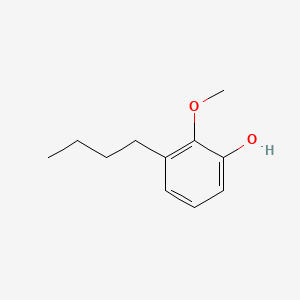

![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
